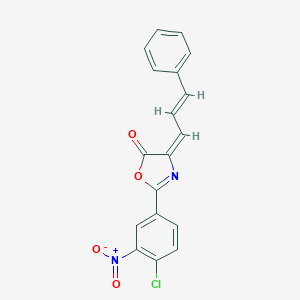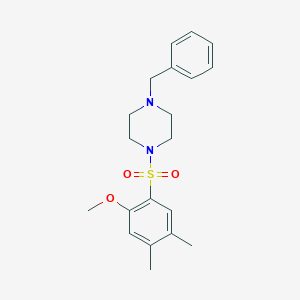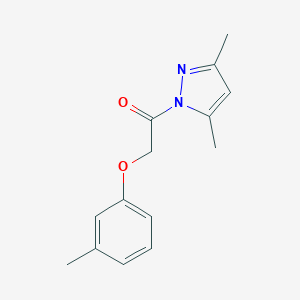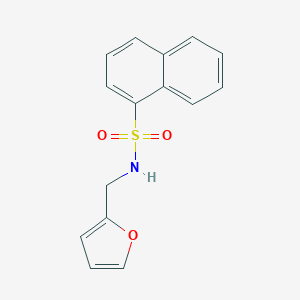
2,3,4,5,6-Pentafluoro-N-(2-thiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-(2-thiazolyl)benzamide, commonly known as PTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a small molecule inhibitor that has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of PTBA involves the inhibition of various enzymes. For example, PTBA has been shown to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. Similarly, PTBA inhibits protein arginine methyltransferases by binding to the active site of the enzyme and preventing it from methylating its substrates. The inhibition of these enzymes leads to a wide range of biological effects, including the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
PTBA has been shown to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory properties, PTBA has been shown to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. PTBA has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying enzyme function. PTBA has also been shown to have a high degree of selectivity for its target enzymes, which minimizes off-target effects. However, PTBA has some limitations as well. It is relatively unstable in solution and can degrade over time, which can affect the reproducibility of experiments. Additionally, PTBA has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
For research on PTBA include the development of derivatives with improved properties and the identification of new target enzymes.
Métodos De Síntesis
The synthesis of PTBA involves the reaction of 2-aminothiazole with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure PTBA. This method has been optimized to produce high yields of PTBA with high purity.
Aplicaciones Científicas De Investigación
PTBA has been shown to have a wide range of biological activities, which makes it a valuable tool for scientific research. It has been used as a small molecule inhibitor of various enzymes, including protein tyrosine phosphatases, protein arginine methyltransferases, and histone deacetylases. PTBA has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.
Propiedades
Nombre del producto |
2,3,4,5,6-Pentafluoro-N-(2-thiazolyl)benzamide |
|---|---|
Fórmula molecular |
C10H3F5N2OS |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H3F5N2OS/c11-4-3(5(12)7(14)8(15)6(4)13)9(18)17-10-16-1-2-19-10/h1-2H,(H,16,17,18) |
Clave InChI |
ICTCSOQTZGYUTP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)



![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)

![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)

![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)

